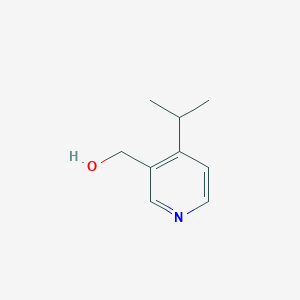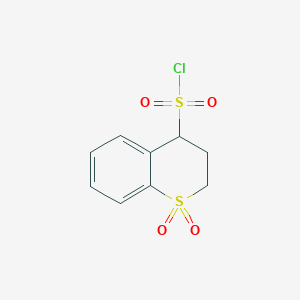
Thiochromane-4-sulfonyl chloride-1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiochromane-4-sulfonyl chloride-1,1-dioxide is a sulfur-containing heterocyclic compound. It is a derivative of thiochromane, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound’s structure includes a sulfonyl chloride group and a dioxide moiety, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiochromane-4-sulfonyl chloride-1,1-dioxide can be synthesized through several methods. One common approach involves the treatment of thiochroman with chlorosulfonic acid, followed by oxidation. Another method includes the reaction of thiochroman with sulfuryl chloride under controlled conditions . These reactions typically require anhydrous conditions and are carried out at low temperatures to prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Thiochromane-4-sulfonyl chloride-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like triethylamine or pyridine to facilitate the reaction.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Sulfonamides: Result from reduction reactions.
Substituted thiochromanes: Produced via nucleophilic substitution.
Aplicaciones Científicas De Investigación
Thiochromane-4-sulfonyl chloride-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of thiochromane-4-sulfonyl chloride-1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of bioactive compounds and materials .
Comparación Con Compuestos Similares
Similar Compounds
Thiochroman-4-one: A precursor in the synthesis of thiochromane-4-sulfonyl chloride-1,1-dioxide.
Thiochroman-4-sulfonic acid: An oxidation product of this compound.
Thiochroman-4-sulfonamide: A reduction product of this compound.
Uniqueness
This compound is unique due to its dual functional groups (sulfonyl chloride and dioxide), which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in both academic research and industrial applications .
Propiedades
Fórmula molecular |
C9H9ClO4S2 |
|---|---|
Peso molecular |
280.8 g/mol |
Nombre IUPAC |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
Clave InChI |
KMLAOIYSLOBUSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



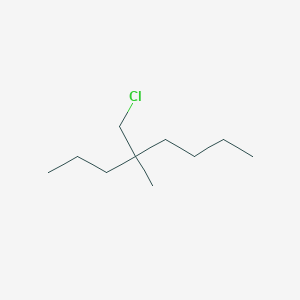
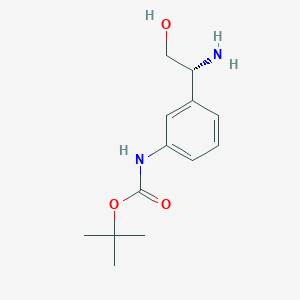
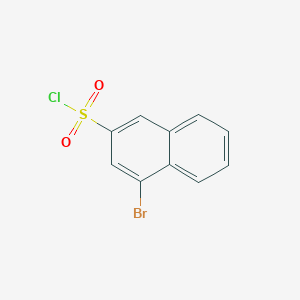
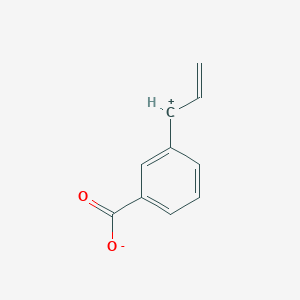
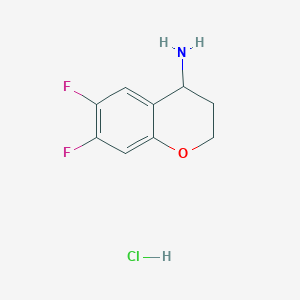
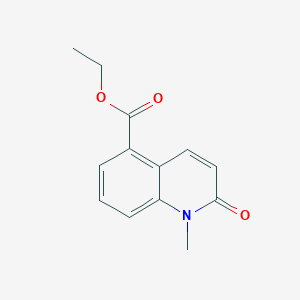

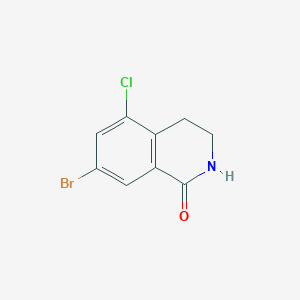
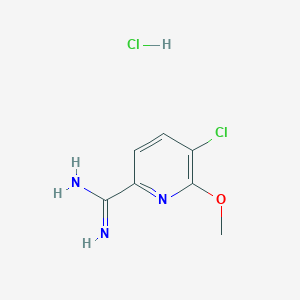
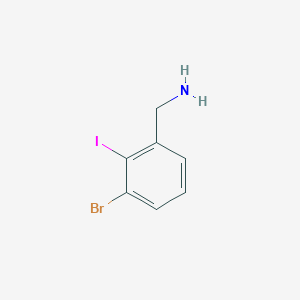
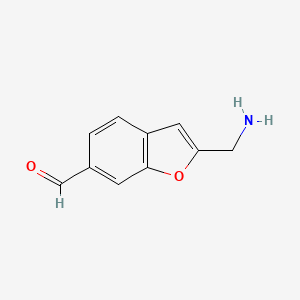
![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
